molecular formula C21H19F3N4O3 B2962974 Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate CAS No. 477710-49-9

Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate

Cat. No.: B2962974
CAS No.: 477710-49-9
M. Wt: 432.403
InChI Key: RJIOUAVSUISRBG-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a trifluoromethylbenzoylamino substituent on the pyridinyl ring and an ethyl carboxylate group at the pyrazole-4-position. This structure combines a pyrazole core with a pyridine moiety, linked via an amide bond to a 3-(trifluoromethyl)benzoyl group.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c1-4-31-20(30)18-12(2)27-28(13(18)3)17-9-8-16(11-25-17)26-19(29)14-6-5-7-15(10-14)21(22,23)24/h5-11H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIOUAVSUISRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the core pyrazole structure involves a condensation reaction between 3,5-dimethyl-1H-pyrazole and an appropriate carboxylate ester under reflux conditions.

  • Step 2: : Introduction of the pyridin-2-yl moiety is achieved through a nucleophilic substitution reaction, where the nucleophile (pyridine derivative) displaces a leaving group attached to the pyrazole core.

  • Step 3: : The benzoyl amine group is attached via an amide coupling reaction, typically using coupling agents like EDCI or HATU in the presence of a base such as DIPEA.

  • Step 4: : The final ethyl esterification process is carried out using ethanol and a catalytic amount of acid to yield the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would involve scaling up the aforementioned steps, ensuring optimization of reaction conditions for yield and purity. Continuous flow chemistry and the use of automated synthesizers would likely play a crucial role in efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, primarily affecting the methyl groups on the pyrazole ring, yielding corresponding alcohols and acids.

  • Reduction: : Reduction reactions could target the carboxylate group, converting it to an alcohol.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on the benzoyl and pyridinyl moieties, allowing for functionalization with various groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution; strong nucleophiles for nucleophilic substitution.

Major Products

  • Oxidation of methyl groups to carboxylic acids.

  • Reduction to primary alcohols.

  • Substituted derivatives with various functional groups.

Scientific Research Applications

The compound has diverse scientific research applications:

  • Chemistry: : Used as a starting material for the synthesis of more complex molecules.

  • Biology: : Studied for its potential interaction with biological macromolecules such as proteins and DNA.

  • Medicine: : Investigated for its potential as a therapeutic agent, particularly in targeting diseases related to its mechanism of action.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate exerts its effects is primarily through the inhibition of specific enzymes or modulation of receptor activity. The trifluoromethyl group enhances its binding affinity to target sites, while the pyrazole and pyridinyl moieties play crucial roles in the interaction with molecular targets, disrupting normal cellular processes and leading to desired pharmacological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrazole-carboxylate derivatives. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Features
Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate Pyrazole-pyridine hybrid - 3,5-Dimethylpyrazole
- 3-(Trifluoromethyl)benzoylamino pyridine linkage
High lipophilicity due to CF₃ group; potential for enhanced metabolic stability
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) Pyrazole-carbonitrile - 4-Fluorophenyl
- 4-Nitrophenyl
Lower solubility due to nitro group; higher melting point (194–196°C)
Ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS:477712-83-7) Pyrazole-pyridine hybrid - 3-Fluoroanilinocarbonyl Reduced steric bulk compared to CF₃ group; potential for altered binding affinity
[3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine (17a) Pyrazolo-pyrimidine - 4-Fluorophenyl
- Nitrophenyl
Extended π-system; possible intercalation properties

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity compared to analogues with fluorine or nitro groups, which may improve membrane permeability .
  • Thermal Stability : Pyrazole-4-carbonitrile derivatives (e.g., 15a, 15b) exhibit higher melting points (194–226°C) due to strong intermolecular interactions (e.g., nitrile dipole interactions), whereas carboxylate esters like the target compound may have lower melting points .

Biological Activity

Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate (CAS No. 477710-49-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C21H19F3N4O3
  • Molecular Weight : 432.4 g/mol
  • Boiling Point : Approximately 470.2 °C (predicted)
  • Density : 1.34 g/cm³ (predicted)
  • pKa : 11.68 (predicted)

The compound contains a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals. This group can influence the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy in biological systems . The pyrazole and pyridine moieties are associated with diverse pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation . this compound may function similarly due to its structural components.

Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines. The presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory activity by modulating signaling pathways involved in inflammation .

Study on Anticancer Activity

A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer activity against different cancer cell lines. This compound was included in a screening process that revealed promising results against breast and lung cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutics .

In Vivo Studies

In vivo research involving animal models has shown that compounds similar to this compound can significantly reduce tumor size and improve survival rates when administered in conjunction with traditional cancer therapies .

Q & A

Q. What are the standard synthetic routes for this pyrazole-carboxylate derivative?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives in ethanol under reflux, followed by hydrolysis to yield the carboxylic acid intermediate. Subsequent coupling with 3-(trifluoromethyl)benzoyl-substituted pyridyl amines is performed using DMF-DMA as a condensing agent . Purification involves recrystallization from ethanol-DMF mixtures or column chromatography .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., trifluoromethyl, pyridyl groups) and assess purity. For instance, the pyrazole ring protons resonate at δ 6.2–7.5 ppm, while the ethyl ester group appears as a triplet near δ 1.3 ppm .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-FTMS) : Validates molecular weight (e.g., observed [M+H]+ ions matching theoretical values) .

Q. What safety precautions are critical during synthesis?

Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile solvents (e.g., ethanol, DMF). Consult SDS guidelines for spill management and first aid, particularly for respiratory or dermal exposure .

Q. How is purity assessed after synthesis?

Melting point analysis (compare to literature values, e.g., 287–293°C for related pyrazoles ), HPLC with UV detection (≥95% purity), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What solvents and reagents are optimal for recrystallization?

Ethanol-DMF (1:1) mixtures are effective for removing unreacted starting materials. For polar by-products, use ethyl acetate/hexane gradients in column chromatography .

Advanced Research Questions

Q. How can conflicting NMR data for pyrazole regioisomers be resolved?

  • 2D NMR (COSY, HSQC) : Differentiates between 1,3- and 1,5-disubstituted pyrazoles by correlating proton-proton and proton-carbon couplings.
  • Computational Modeling (DFT) : Predicts chemical shifts and compares them to experimental data to validate structural assignments .

Q. What strategies improve yield in large-scale synthesis?

  • Solvent Optimization : Replace ethanol with higher-boiling solvents (e.g., THF) to prolong reflux efficiency .
  • Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation .
  • Process Control : Implement real-time monitoring via in-situ IR to track reaction progress .

Q. How to design experiments probing the compound’s reactivity with nucleophiles?

  • pH-Dependent Studies : React the ester group with amines (e.g., benzylamine) in buffered solutions (pH 6.5–9.0) .
  • Kinetic Analysis : Use HPLC to quantify hydrolysis rates under varying temperatures (25–80°C) .

Q. What computational approaches validate the compound’s electronic properties?

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps to experimental UV-Vis spectra .
  • Molecular Docking : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

Q. How to address discrepancies in mass spectrometry data?

  • Isotopic Pattern Analysis : Confirm the presence of trifluoromethyl groups (distinct 19F isotopic signatures).
  • High-Resolution MS : Resolve adducts (e.g., [M+Na]+) and assign exact masses (error < 2 ppm) .

Methodological Notes

  • Contradiction Handling : When spectral data conflicts (e.g., unexpected NMR splitting), cross-validate with X-ray crystallography or alternative synthetic pathways .
  • Theoretical Frameworks : Link reactivity studies to Hammett substituent constants or frontier molecular orbital theory to explain electronic effects .

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